أحماض ثيازول الكاربوكسيلية ومشتقاتها
Thiazolecarboxylic acids and their derivatives represent a class of organic compounds that contain a thiazole ring fused to a carboxylic acid group. These molecules are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. They exhibit unique structural characteristics which make them valuable in the development of new pharmaceuticals and agrochemicals.
The thiazolecarboxylic acids possess a five-membered heterocyclic ring containing sulfur and nitrogen atoms, providing them with distinct chemical reactivity and electronic properties compared to their parent compounds. These derivatives can be synthesized through various pathways such as multistep reactions involving condensation, substitution, and acylation steps.
Due to their potential for therapeutic applications, thiazolecarboxylic acids and their derivatives are often targeted in drug discovery processes. They can modulate enzyme activity or interact with specific cellular receptors, leading to the development of novel medications. Additionally, these compounds show promise in various agricultural uses, enhancing crop protection against pests and diseases.
The diverse structural variations and functional groups available in thiazolecarboxylic acids allow for extensive customization and optimization during synthesis and modification processes, making them a versatile class of molecules with significant potential in the fields of medicine and agriculture.

هيكل | الاسم الكيميائي | CAS | وسط |
---|---|---|---|
![]() |
Ethyl 2-methylthiazole-4-carboxylate | 6436-59-5 | C7H9NO2S |
![]() |
1,3-Thiazole-4-carboxylic acid | 3973-08-8 | C4H3NO2S |
![]() |
4-Bromo-1,3-thiazole-2-carboxylic acid | 88982-82-5 | C4H2BrNO2S |
![]() |
Methyl 2-aminothiazole-4-carboxylate | 118452-04-3 | C5H6N2O2S |
![]() |
N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide | 127500-84-9 | C12H12FN3OS |
![]() |
5-Methylthiazole-4-carboxylic acid | 120237-76-5 | C5H5NO2S |
![]() |
2-(3-Fluoro-phenyl)-thiazole-4-carboxylic acid ethyl ester | 132089-37-3 | C12H10FNO2S |
![]() |
4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic Acid | 144060-98-0 | C10H8N2O2S |
![]() |
Ethyl 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | 117724-62-6 | C8H8F3NO2S |
![]() |
2-Chloro-1,3-thiazole-5-carboxylic Acid | 101012-12-8 | C4H2ClNO2S |
الوثائق ذات الصلة
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
الموردين الموصى بهم
-
atkchemicaFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
pengshengyueFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
منتجات موصى بها